molecular formula C21H25NO4 B1588285 (R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid CAS No. 332062-06-3

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid

Cat. No. B1588285
CAS RN: 332062-06-3
M. Wt: 355.4 g/mol
InChI Key: YLGVWWIOFMUJSK-QGZVFWFLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound you mentioned is a Boc-protected amino acid. The Boc group is a common protecting group used in peptide synthesis . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .


Molecular Structure Analysis

The Boc group is a tert-butyl group bonded to a carbonyl (C=O), which is then bonded to an oxygen atom . This oxygen atom is typically bonded to the nitrogen atom of an amino group in an amino acid or peptide .


Chemical Reactions Analysis

The Boc group can be removed (deprotected) under acidic conditions, commonly with trifluoroacetic acid . A method for high-temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid has been described .

Scientific Research Applications

Peptide Synthesis

The Boc group is extensively used as a protective group for amino acids during peptide synthesis. It is particularly valued for its stability under basic conditions and its inertness against various nucleophiles. The Boc group can be selectively removed under mildly acidic conditions, typically with trifluoroacetic acid .

Protection of Hydroxy Groups

Apart from amino groups, the Boc group is also employed to protect hydroxy groups in organic synthesis. This is crucial when multiple functional groups are present, and selective reactions are needed .

High-Temperature Deprotection

A novel method has been developed for the high-temperature deprotection of Boc amino acids and peptides using a thermally stable ionic liquid. This approach benefits from low viscosity and high thermal stability, which extends the possibility for the extraction of water-soluble polar organic molecules .

Mechanism of Action

Target of Action

The primary target of the compound ®-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid, also known as Boc-®-3-Amino-4,4-diphenyl-butyric acid, is the amino group in organic compounds . This compound is used as a protecting group for amines, which are strong nucleophiles and bases .

Mode of Action

The mode of action of Boc-®-3-Amino-4,4-diphenyl-butyric acid involves the conversion of the amino group into a carbamate to protect it during transformations of other functional groups . The tert-butyloxycarbonyl (Boc) group is added to the amine through a nucleophilic addition-elimination reaction, forming a tetrahedral intermediate .

Biochemical Pathways

The biochemical pathways affected by Boc-®-3-Amino-4,4-diphenyl-butyric acid primarily involve the synthesis of peptides . The Boc group is widely used to protect amino groups during peptide synthesis . The addition and removal of the Boc group are key steps in these pathways .

Pharmacokinetics

The Boc group can be removed with a strong acid such as trifluoracetic acid (TFA), which could impact the compound’s bioavailability .

Result of Action

The result of the action of Boc-®-3-Amino-4,4-diphenyl-butyric acid is the protection of the amino group, allowing for transformations of other functional groups without interference from the amine . This is particularly useful in the synthesis of peptides .

Action Environment

The action of Boc-®-3-Amino-4,4-diphenyl-butyric acid can be influenced by environmental factors. Additionally, the compound’s stability and efficacy can be affected by temperature, as high temperatures can facilitate the deprotection of Boc-protected amino acids and peptides .

Safety and Hazards

As with all chemicals, appropriate safety precautions should be taken when handling Boc-protected amino acids. These compounds should be stored at ambient temperatures .

Future Directions

The use of Boc-protected amino acids in peptide synthesis is a well-established field. Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amino acids .

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4,4-diphenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(25)22-17(14-18(23)24)19(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17,19H,14H2,1-3H3,(H,22,25)(H,23,24)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGVWWIOFMUJSK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426646
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid

CAS RN

332062-06-3
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-4,4-diphenylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Reactant of Route 3
Reactant of Route 3
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Reactant of Route 4
Reactant of Route 4
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Reactant of Route 5
Reactant of Route 5
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid
Reactant of Route 6
Reactant of Route 6
(R)-3-((tert-Butoxycarbonyl)amino)-4,4-diphenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.